molecular formula C26H26N2O4S B2519879 N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE CAS No. 313224-94-1

N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B2519879
CAS No.: 313224-94-1
M. Wt: 462.56
InChI Key: IBGCWVBQPCUDBJ-UHFFFAOYSA-N
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Description

N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific and industrial applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzoyl and methylphenyl intermediates, followed by their coupling with piperidine and sulfonyl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions would be optimized for maximum efficiency, including temperature control, pressure regulation, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide structure, introducing new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic agent for treating specific diseases.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE shares similarities with other benzamide derivatives, such as:
    • N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZOIC ACID
    • N-(2-BENZOYL-4-METHYLPHENYL)-4-(PIPERIDINE-1-SULFONYL)BENZYLAMINE

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications where other compounds may not be as effective.

Properties

IUPAC Name

N-(2-benzoyl-4-methylphenyl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S/c1-19-10-15-24(23(18-19)25(29)20-8-4-2-5-9-20)27-26(30)21-11-13-22(14-12-21)33(31,32)28-16-6-3-7-17-28/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGCWVBQPCUDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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